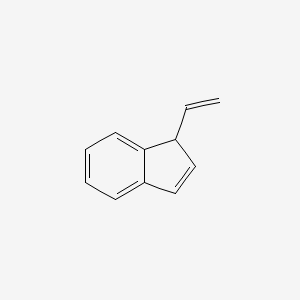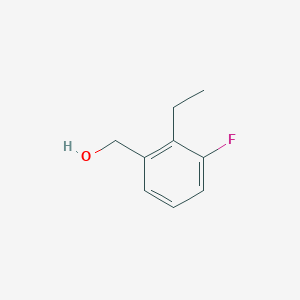
(Methylsulfanyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
(Methylsulfanyl)amine can be synthesized through several methods. One common approach involves the reaction of methylthiol with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, this compound is often produced through the reaction of methylthiol with ammonia in the presence of a catalyst such as nickel or palladium. The reaction is conducted in a high-pressure reactor to maximize yield and efficiency. The product is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
(Methylsulfanyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form simpler amines or thiols.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler amines and thiols.
Substitution: Various substituted amines and thiols depending on the reagents used.
Scientific Research Applications
Chemistry
(Methylsulfanyl)amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential role in cellular processes and as a probe for investigating enzyme functions. It is also used in the synthesis of biologically active compounds.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and versatility make it valuable in various manufacturing processes.
Mechanism of Action
(Methylsulfanyl)amine exerts its effects through interactions with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, while the methylsulfanyl group can participate in redox reactions and covalent modifications. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methylamine: Contains only an amine group without the methylsulfanyl group.
Ethylamine: Similar structure but with an ethyl group instead of a methylsulfanyl group.
Thiourea: Contains a sulfur atom but in a different functional group.
Uniqueness
(Methylsulfanyl)amine is unique due to the presence of both an amine and a methylsulfanyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds. Its ability to undergo both nucleophilic and electrophilic reactions makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
Molecular Formula |
CH5NS |
|---|---|
Molecular Weight |
63.12 g/mol |
IUPAC Name |
S-methylthiohydroxylamine |
InChI |
InChI=1S/CH5NS/c1-3-2/h2H2,1H3 |
InChI Key |
XOVSRHHCHKUFKM-UHFFFAOYSA-N |
Canonical SMILES |
CSN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11747643.png)
![3-cyclopropyl-N-{[4-(dimethylamino)phenyl]methyl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B11747644.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11747656.png)
![1-Nitro-3-[4-(3-nitrophenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B11747662.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11747678.png)
![1,5-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11747686.png)
amine](/img/structure/B11747696.png)
![(2S)-2-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B11747704.png)


![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(propan-2-yloxy)propyl]amine](/img/structure/B11747728.png)

![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11747734.png)
![{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}methanamine](/img/structure/B11747738.png)
